molecular formula C24H25ClN2O4 B3410717 5-((2-chlorobenzyl)oxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898440-14-7

5-((2-chlorobenzyl)oxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Cat. No.: B3410717
CAS No.: 898440-14-7
M. Wt: 440.9 g/mol
InChI Key: BUSGCCIXPMQPKQ-UHFFFAOYSA-N
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Description

5-((2-chlorobenzyl)oxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C24H25ClN2O4 and its molecular weight is 440.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 5-((2-chlorobenzyl)oxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one (CAS Number: 898440-14-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H25ClN2O4C_{24}H_{25}ClN_{2}O_{4} with a molecular weight of 440.9 g/mol. The structure includes a pyranone core, which is often associated with various pharmacological effects due to its ability to interact with biological targets.

PropertyValue
CAS Number898440-14-7
Molecular FormulaC₃₄H₂₅ClN₂O₄
Molecular Weight440.9 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

The biological activity of this compound may be attributed to several mechanisms:

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit the proliferation of cancer cells. The presence of the piperazine moiety is particularly relevant, as it has been shown to interact with various cellular pathways involved in tumor growth and survival .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease, which are significant in various physiological and pathological processes .
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against a range of bacterial strains, suggesting that this compound may also possess antimicrobial properties .

Study on Anticancer Activity

A study focused on derivatives of pyranones reported that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing potency and selectivity against cancer cells .

Enzyme Inhibition Studies

In a comparative analysis, several derivatives were synthesized and evaluated for their AChE inhibitory activity. The results indicated that modifications in the piperazine structure could lead to varying degrees of enzyme inhibition, with some derivatives showing IC50 values significantly lower than standard inhibitors .

Biological Activity Table

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionInhibits AChE and urease
AntimicrobialPotential antibacterial effects

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with piperazine structures exhibit antidepressant properties. The incorporation of the 4-methoxyphenyl group may enhance the interaction with serotonin receptors, potentially increasing the efficacy of this compound as an antidepressant.

Case Study : A study conducted on similar piperazine derivatives demonstrated a significant reduction in depressive-like behavior in rodent models when administered at specific dosages, suggesting that 5-((2-chlorobenzyl)oxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one may have similar effects .

Antipsychotic Potential

The structural similarities to known antipsychotic agents suggest that this compound could also exhibit antipsychotic properties. The piperazine ring is crucial for binding to dopamine receptors, which are often targeted in the treatment of schizophrenia.

Data Table - Antipsychotic Activity Comparison

Compound NameBinding Affinity (Ki, nM)Efficacy (%)
Compound A2085
Compound B1590
This compound TBDTBD

Neuroprotective Effects

Preliminary studies suggest that compounds similar to this compound may offer neuroprotective benefits, particularly against neurodegenerative diseases such as Alzheimer's. The mechanism may involve the modulation of neurotransmitter levels or direct antioxidant activity.

Case Study : In vitro assays demonstrated that related compounds reduced oxidative stress markers in neuronal cell cultures, indicating potential neuroprotective mechanisms .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its application in therapeutics. Studies on similar structures indicate moderate bioavailability and a half-life conducive to daily dosing regimens.

Safety Profile

Toxicological assessments are essential for determining the safety of new compounds. Initial findings suggest that structurally related compounds exhibit low toxicity profiles in animal models, which bodes well for further development.

Data Table - Toxicity Assessment

Compound NameLD50 (mg/kg)Observed Toxicity
Compound A500None
Compound B450Mild
This compound TBDTBD

Properties

IUPAC Name

5-[(2-chlorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4/c1-29-20-8-6-19(7-9-20)27-12-10-26(11-13-27)15-21-14-23(28)24(17-30-21)31-16-18-4-2-3-5-22(18)25/h2-9,14,17H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSGCCIXPMQPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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